Product packaging for 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole(Cat. No.:)

3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole

Cat. No.: B13344245
M. Wt: 231.29 g/mol
InChI Key: SCGHKLCSQHBEFI-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B13344245 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole

InChI

InChI=1S/C17H13N/c1-2-6-12(7-3-1)16-11-18-17-14-9-5-4-8-13(14)10-15(16)17/h1-9,11,18H,10H2

InChI Key

SCGHKLCSQHBEFI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CN3)C4=CC=CC=C4

Origin of Product

United States

Elucidation of Reaction Mechanisms in Indeno 1,2 B Pyrrole Synthesis

Detailed Mechanistic Pathways of Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole from simple starting materials. These reactions typically proceed through a cascade of sequential steps, including nucleophilic additions, condensations, and cyclizations, to rapidly build molecular complexity.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that often initiates the cascade sequence in the synthesis of pyrrole-containing heterocycles. nih.govnih.gov In the context of indeno[1,2-b]pyrrole synthesis, a typical MCR might involve an enamine or a related nucleophile adding to an α,β-unsaturated carbonyl or nitro compound. This initial addition creates a key intermediate that is primed for subsequent intramolecular reactions.

Table 1: Key Steps in Michael Addition-Initiated Synthesis

Step Reaction Type Description
1 Michael Addition A nucleophile (e.g., from an amine and a dicarbonyl compound) adds to an electron-deficient alkene.
2 Intramolecular Cyclization The intermediate folds to allow for an intramolecular nucleophilic attack, forming one of the rings.

| 3 | Dehydration/Aromatization | Elimination of a water molecule leads to the formation of the aromatic pyrrole (B145914) ring. |

The Knoevenagel condensation is another cornerstone reaction in the synthesis of indeno[1,2-b]pyrroles. rsc.org It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, to form a new carbon-carbon double bond. researchgate.netmdpi.com In the synthesis of the indeno[1,2-b]pyrrole core, a Knoevenagel condensation can be the first step, creating a reactive vinylogous intermediate. nih.gov

This intermediate, often a benzylidene or related derivative, is then poised for an intramolecular cyclization or annulation reaction. nih.gov For example, the reaction of a 2-substituted benzaldehyde (B42025) with an active methylene compound can lead to an intermediate that undergoes an intramolecular Friedel-Crafts-type reaction or an electrocyclization to form the indene (B144670) portion of the molecule. nih.gov The pyrrole ring is then typically formed via a subsequent condensation and cyclization with an amine source. The product selectivity between different intermediates and the final product can often be controlled by the choice of reaction conditions. nih.gov

The progression of multicomponent reactions is dictated by the formation and reactivity of a series of transient intermediates. In the synthesis of indeno[1,2-b]pyrroles, key intermediates include enamines, iminium ions, hemiaminals, and various cyclized, non-aromatic precursors. wikipedia.org For example, in the Paal-Knorr type synthesis of the pyrrole ring, the reaction between a 1,4-dicarbonyl compound and a primary amine proceeds through a hemiaminal intermediate, which then cyclizes and dehydrates. wikipedia.org

Catalytic Roles and Mechanisms of Action

Catalysis is essential for activating substrates and controlling the chemo-, regio-, and stereoselectivity of the reactions leading to indeno[1,2-b]pyrroles. Both Brønsted and Lewis acids are commonly employed to accelerate key steps in the reaction cascade.

Brønsted acids, or proton donors, are effective catalysts for various steps in the synthesis of pyrrole-containing heterocycles. nih.govnih.gov In the context of indeno[1,2-b]pyrrole synthesis, their primary role is the activation of carbonyl groups by protonation. Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines or active methylene compounds. This is a key step in both Knoevenagel condensations and the initial stages of Paal-Knorr type cyclizations. wikipedia.orgmdpi.com

Furthermore, Brønsted acids are crucial in the dehydration steps that lead to the aromatization of the pyrrole ring. mdpi.com By protonating hydroxyl groups on cyclic intermediates, they convert them into good leaving groups (water), facilitating their elimination and the formation of double bonds within the heterocyclic ring. Chiral Brønsted acids, such as phosphoric acid derivatives, have also been utilized to induce enantioselectivity in related syntheses, highlighting their role in organizing transition states. nih.govnih.gov

Lewis acids, or electron-pair acceptors, are powerful catalysts for the synthesis of indeno[1,2-b]pyrroles and related structures. researchgate.netnih.gov They function by coordinating to lone pairs of electrons, typically on oxygen or nitrogen atoms.

Niobium(V) chloride (NbCl₅) has emerged as a highly effective Lewis acid catalyst for multicomponent reactions that produce tetraarylpyrrolo[3,2-b]pyrroles, structures related to the indeno[1,2-b]pyrrole core. scielo.brscielo.br NbCl₅ activates carbonyl compounds by coordinating to the carbonyl oxygen, thereby facilitating nucleophilic attack. researchgate.net This catalytic action is crucial for promoting the condensation reactions between anilines, benzaldehydes, and diones that assemble the pyrrole ring system under mild conditions. scielo.br

Iron(III) chloride (FeCl₃) is another versatile and inexpensive Lewis acid catalyst used in pyrrole synthesis. organic-chemistry.org Its catalytic activity stems from its ability to coordinate with carbonyl groups, enhancing their electrophilicity. In some reactions, FeCl₃ can act as an ion-pairing Lewis acid catalyst, generating a highly Lewis acidic [FeCl₂]⁺ species and a thermodynamically stable [FeCl₄]⁻ counter-ion. researchgate.netnih.gov This ion-paired complex exhibits uniquely high reactivity, capable of catalyzing reactions with high turnover frequency. researchgate.netnih.gov This mode of action is particularly effective in promoting cycloaddition and condensation reactions that are central to the formation of the indeno[1,2-b]pyrrole framework.

Table 2: Comparison of Lewis Acid Catalysts in Pyrrole Synthesis

Catalyst Formula Typical Role Mechanism of Action
Niobium(V) Chloride NbCl₅ Multicomponent reaction catalyst Coordinates to carbonyl oxygen, activating it for nucleophilic attack. scielo.brresearchgate.net

Organocatalysis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts and offering unique reactivity and selectivity. nih.govresearchgate.net In the synthesis of heterocyclic compounds like pyrroles, organocatalysts facilitate various transformations under mild conditions, aligning with the principles of green chemistry. nih.govresearchgate.net While specific examples focusing solely on the organocatalytic synthesis of this compound are not extensively detailed in the literature, the principles can be extrapolated from the synthesis of structurally related indeno-fused heterocycles and polysubstituted pyrroles.

A prominent example involves the use of L-proline as a catalyst in a one-pot, four-component reaction to synthesize functionalized dihydro-1H-indeno[1,2-b]pyridines, which are structurally analogous to the indeno[1,2-b]pyrrole core. doi.org This reaction involves aromatic aldehydes, ethyl acetoacetate, 1,3-indandione, and ammonium (B1175870) acetate (B1210297) in water. doi.org The mechanism likely proceeds through the formation of an enamine from the reaction between L-proline and a carbonyl compound, which then participates in a cascade of Knoevenagel condensation, Michael addition, and cyclization/dehydration steps to form the final fused heterocyclic system.

The general mechanism for organocatalyzed pyrrole synthesis often involves the activation of carbonyl compounds by the catalyst. nih.gov For instance, in the Paal-Knorr synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, catalysts like saccharin (B28170) or squaric acid have been employed to activate the carbonyl group for nucleophilic attack by the amine. researchgate.net A proposed pathway involves the formation of an anilinium squarate salt via an acid-base reaction, which then facilitates the cyclization process. nih.gov

These organocatalytic strategies offer several advantages, including operational simplicity, use of environmentally benign solvents like water, and often mild reaction conditions. doi.orgnih.gov

Table 1: Examples of Organocatalysts in the Synthesis of Pyrrole and Related Fused Heterocycles

Catalyst Reactants Product Type Key Features
L-Proline Aromatic aldehydes, ethyl acetoacetate, 1,3-indandione, ammonium acetate Dihydro-1H-indeno[1,2-b]pyridines Four-component reaction in water; demonstrates applicability to indeno-fused systems. doi.org
Squaric Acid Hexane-2,5-dione, aromatic amines N-substituted pyrroles Two-component reaction in water at 60 °C. nih.gov
Saccharin Hexane-2,5-dione, aromatic hydrazides N-substituted 2,5-dimethylpyrroles Paal-Knorr condensation at room temperature in methanol. researchgate.net

Understanding Selectivity in Synthetic Transformations

Regioselectivity Considerations

Regioselectivity is a critical aspect in the synthesis of fused heterocyclic systems like indeno[1,2-b]pyrrole, as multiple isomers can potentially form. The desired [1,2-b] fusion requires precise control over the cyclization step. The formation of the alternative indeno[2,1-a] isomer, for instance, can occur under certain conditions, highlighting the importance of directing the reaction pathway. rsc.org

In multi-component reactions leading to the indeno[1,2-b]pyrrole core, regioselectivity is often dictated by the inherent reactivity of the starting materials. For example, in the reaction of ninhydrin (B49086), a primary amine, and a 1,3-dicarbonyl compound, the initial step is typically the formation of an enamine from the amine and the dicarbonyl compound. nih.gov This is followed by a Knoevenagel condensation between the highly reactive C-2 carbonyl group of ninhydrin and the active methylene group of the enamine intermediate. The subsequent intramolecular cyclization and dehydration sequence is governed by the electrophilic and nucleophilic centers established in the intermediate, leading specifically to the 1,4-dihydroindeno[1,2-b]pyrrole scaffold.

The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another powerful method where regioselectivity is key. mdpi.comnih.gov This reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene. mdpi.comnih.gov When an α,β-unsaturated ketone derived from an indenone precursor is used, the nucleophilic addition of the TosMIC anion occurs at the β-position of the double bond. The subsequent intramolecular cyclization is directed by the positions of the isocyanide and the carbonyl group, leading to a specific regioisomer of the pyrrole ring. mdpi.com The regiochemical outcome is thus a consequence of the well-defined mechanism involving Michael addition followed by nucleophilic attack of the resulting enolate onto the isocyanide carbon. nih.gov

Factors influencing regioselectivity include:

Electronic Properties of Reactants: The inherent electrophilicity and nucleophilicity of the starting materials guide the initial bond-forming steps.

Reaction Mechanism: Stepwise mechanisms, such as the Michael addition-cyclization sequence in the Van Leusen synthesis, provide a high degree of regiochemical control. mdpi.com

Steric Hindrance: In some cases, steric factors can promote the formation of one regioisomer over another, as seen in the synthesis of certain indeno[1,2-b]fluorenes. rsc.org

Stereoselectivity in Indeno[1,2-b]pyrrole Synthesis

The synthesis of chiral, non-racemic 1,4-dihydroindeno[1,2-b]pyrroles requires stereoselective methods, which often employ chiral catalysts to control the formation of new stereocenters. The dihydropyrrole core of the target structure can contain stereogenic centers, and controlling their absolute configuration is a significant challenge in asymmetric synthesis.

Organocatalysis has proven particularly effective for the enantioselective synthesis of dihydropyrrole derivatives. rsc.org Chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, are frequently used to catalyze [3+2] cycloaddition reactions between α,β-unsaturated aldehydes and azomethine ylides. rsc.org This methodology generates highly functionalized and enantioenriched dihydropyrroles. The proposed transition state involves the formation of a chiral iminium ion from the unsaturated aldehyde and the organocatalyst. This activation lowers the LUMO of the aldehyde, allowing for a highly stereocontrolled cycloaddition with the azomethine ylide. The bulky groups on the catalyst effectively shield one face of the iminium ion, directing the attack of the dipole to the opposite face and thus establishing the stereochemistry of the product. rsc.org

While direct application to the this compound system is specific, these principles are broadly applicable. An asymmetric synthesis could be envisioned through a [3+2] cycloaddition of an azomethine ylide with an indenone-derived Michael acceptor, catalyzed by a chiral organocatalyst.

Bifunctional catalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor site (e.g., thiourea (B124793) catalysts), are also powerful tools for controlling stereoselectivity. nih.govnih.gov These catalysts can simultaneously activate both the nucleophile and the electrophile, organizing them into a highly ordered, chiral transition state. nih.gov For example, in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, a bifunctional amine-thiourea catalyst activates nitromethane (B149229) through its tertiary amine moiety while the pyrroledione electrophile is oriented by multiple hydrogen bonds from the thiourea part. nih.gov This dual activation facilitates a stereoselective nucleophilic attack, leading to products with a quaternary stereocenter. A similar strategy could be adapted to construct chiral indeno[1,2-b]pyrrole derivatives.

Table 2: Strategies for Stereoselective Synthesis of Pyrrole Derivatives

Catalysis Type Catalyst Example Reaction Type Mechanism of Stereocontrol Typical Stereoselectivity
Asymmetric Organocatalysis (R)-Diphenylprolinol trimethylsilyl (B98337) ether [3+2] Cycloaddition Formation of a chiral iminium ion, leading to face-selective attack of the nucleophile. High yields (≤90%), excellent enantioselectivity (≤98% ee), and diastereoselectivity (>20:1 dr). rsc.org
Bifunctional Catalysis Chiral Amine-Thiourea Henry Reaction / aza-Michael Addition Dual activation of electrophile and nucleophile via hydrogen bonding and Brønsted base catalysis in a chiral pocket. nih.govnih.gov Moderate to good yields and enantioselectivity (up to 73% ee). nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole in solution. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the phenyl and indeno groups, the olefinic proton of the pyrrole (B145914) ring, the allylic protons of the dihydroindene moiety, and the N-H proton of the pyrrole ring. The chemical shifts (δ) of the aromatic protons are expected in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effects of the ring currents. The methylene (B1212753) protons (C4-H) of the dihydroindene part would likely appear as a singlet or a complex multiplet in the aliphatic region. The pyrrole N-H proton usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons of the phenyl and indeno[1,2-b]pyrrole core, as well as the sp³-hybridized carbon of the dihydroindene ring. Aromatic and olefinic carbons typically resonate in the δ 100-150 ppm range, while the aliphatic C4 carbon would be found further upfield.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer valuable information about the electronic environment of the nitrogen atom in the pyrrole ring. The chemical shift of the nitrogen atom in pyrrole derivatives is influenced by the substituents on the ring. For fused pyrrole systems, the ¹⁵N chemical shift can provide insights into the degree of delocalization of the nitrogen lone pair electrons within the π-system.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
> 8.0NH (pyrrole)
7.2 - 7.8Aromatic H (phenyl & indeno)
~ 6.5Olefinic H (pyrrole)
~ 3.5CH₂ (dihydroindeno)
Predicted data based on analogous structures. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the phenyl and indeno aromatic systems.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This technique is invaluable for connecting different structural fragments of the molecule, for instance, linking the phenyl group to the pyrrole ring and establishing the fusion pattern of the indeno-pyrrole system by observing correlations from protons to quaternary carbons.

For molecules with stereocenters or restricted bond rotations, Nuclear Overhauser Effect (nOe) spectroscopy is a powerful tool. While this compound itself is achiral and planar in its aromatic core, nOe analysis can be used to confirm spatial proximities between protons, which can be particularly useful for substituted derivatives to establish their relative stereochemistry mdpi.com. For instance, an nOe correlation between a proton on the phenyl ring and a proton on the indeno system would provide strong evidence for their spatial closeness.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) *
N-H Stretch (pyrrole)~3400-3200 (broad)
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~3000-2850
C=C Stretch (aromatic and pyrrole)~1600-1450
C-N Stretch~1350-1250
C-H Bending (out-of-plane)~900-675
Characteristic absorption ranges for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated π-systems. The extended π-system of this compound, formed by the fusion of the indene (B144670) and pyrrole rings with the phenyl substituent, is expected to give rise to characteristic absorption bands in the UV-Vis region.

The spectrum would likely exhibit π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents. For fused aromatic systems, multiple absorption bands are often observed, corresponding to transitions to different excited states. Computational studies on related indeno[1,2-b]indole (B1252910) analogues have been used to predict their photophysical and optoelectronic characteristics, which can complement experimental UV-Vis data mdpi.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₇H₁₃N) by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include:

Loss of a hydrogen atom to form a stable aromatic cation.

Fragmentation of the dihydroindene ring, potentially through retro-Diels-Alder type reactions if applicable to the fused system.

Cleavage of the phenyl group.

The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the different ring systems.

Theoretical and Computational Chemistry Investigations of 3 Phenyl 1,4 Dihydroindeno 1,2 B Pyrrole

Quantum Chemical Studies

Quantum chemical studies are instrumental in understanding the electronic structure, stability, and reactivity of molecules like 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic compounds. For related heterocyclic systems like polypyrrole and various pyrrole (B145914) derivatives, DFT has been successfully used to compute structural and electronic properties. rsc.org

Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this calculation would predict bond lengths, bond angles, and dihedral angles. The process involves using a functional, such as B3LYP, and a basis set, like 6-311G**, to find the lowest energy conformation. mdpi.com The resulting optimized structure is crucial for all subsequent property calculations, ensuring they are based on the molecule's most realistic geometry. For similar molecules, these calculations have confirmed planar or near-planar structures, which influences their electronic and optical properties.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron and is associated with nucleophilic character.

LUMO: Represents the ability to accept an electron and is associated with electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability. researchgate.net For similar π-conjugated systems like indeno[1,2-b]fluorene derivatives, DFT calculations have been used to determine that substitutions on the molecular core can significantly narrow the HOMO-LUMO energy gap, tuning the molecule's optoelectronic properties. researchgate.net For this compound, the analysis would reveal the distribution of these orbitals across the indenopyrrole core and the phenyl substituent, indicating regions susceptible to electrophilic or nucleophilic attack.

Below is a representative table illustrating the kind of data that would be generated from a HOMO/LUMO analysis for a series of related compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Hypothetical Compound A -5.50-1.803.70
Hypothetical Compound B -5.35-2.053.30
Hypothetical Compound C -5.62-1.753.87
Predictions of Reactivity and Stability Parameters (e.g., Hardness)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. These parameters provide a theoretical basis for understanding the molecule's chemical behavior.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system. It is calculated as: μ = (EHOMO + ELUMO) / 2

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as: ω = μ² / (2η)

For chalcone (B49325) derivatives, which share some structural motifs with the target molecule, these quantum chemical parameters have been successfully calculated to describe the molecule's chemical behavior and reactivity. mdpi.com

A typical data table for these parameters would look as follows:

ParameterFormulaHypothetical Value (eV)
Chemical Hardness η = (ELUMO - EHOMO) / 21.85
Chemical Potential μ = (EHOMO + ELUMO) / 2-3.65
Electronegativity χ = -μ3.65
Electrophilicity Index ω = μ² / (2η)3.61

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the electronic excited states of molecules. It is used to calculate properties such as vertical excitation energies, oscillator strengths, and absorption spectra. This information is vital for understanding a molecule's photophysical behavior, including its color and fluorescence properties.

For related pyrrole and furan (B31954) molecules, TDDFT has been used to investigate vertical excitation energies and determine stationary points on the lowest excited states. researchgate.net In studies of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, TDDFT calculations predicted that certain electronic transitions would be optically forbidden, which was consistent with experimental observations of weak luminescence. researchgate.net For this compound, TDDFT calculations would predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions).

Coupled-Cluster and Other Ab Initio Methods

Coupled-Cluster (CC) methods are high-level, wave function-based ab initio techniques that provide very accurate results, often considered the "gold standard" in quantum chemistry for single-reference systems. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are used to obtain highly accurate energies and spectroscopic parameters.

While computationally more expensive than DFT, these methods are employed for smaller molecules or as benchmarks to validate results from less computationally demanding methods. For instance, ab initio characterizations of pyrrolyl isomers at the CCSD(T) level have been performed to provide precise spectroscopic parameters relevant for vibrational and rotational spectroscopy. nih.gov An investigation of this compound using such methods would yield benchmark data on its geometry and electronic energies, providing a highly reliable theoretical reference.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For complex heterocyclic systems like this compound, MD simulations provide a dynamic picture of molecular behavior, conformational changes, and interactions with biological targets.

Recent research on derivatives of the indeno[1,2-b]pyrrole scaffold, such as 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one, has utilized MD simulations to explore their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.govplos.org In these studies, the ligand-protein complex is placed in a simulated physiological environment to observe its stability and interaction dynamics. The simulations can reveal key information about the binding stability of the compound within the active site of a protein. nih.govnih.govplos.org

A typical MD simulation protocol for an indeno[1,2-b]pyrrole derivative would involve:

System Preparation: Building the initial system, which includes the ligand docked into the receptor, solvated with water molecules, and neutralized with counter-ions.

Minimization: A series of energy minimization steps to relax the system and remove any steric clashes.

Equilibration: A two-phase equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure of the system.

Production Run: The main simulation run, typically for tens to hundreds of nanoseconds, during which the trajectory data (atomic positions, velocities, and energies) is collected.

Analysis of the MD trajectories for indeno[1,2-b]pyrrol-4(1H)-one derivatives has shown that the stability of the ligand-protein complex can be assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.govnih.govplos.org Furthermore, root-mean-square fluctuation (RMSF) analysis can identify the flexibility of different regions of the protein upon ligand binding.

These simulations are instrumental in validating the binding modes predicted by molecular docking and provide a more realistic representation of the interactions, which is crucial for the rational design of more potent derivatives. nih.govnih.govplos.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). jchemlett.comnih.gov These models are essential tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.

For a class of compounds like the derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of indeno[1,2-b]pyrrole analogues with experimentally determined biological activities (e.g., IC50 values) are chosen.

Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

A study on the related 2,4-diphenyl indenol [1,2-B] pyridinol derivatives developed a robust QSAR model to predict their activity against breast cancer cell lines. jchemlett.com The model highlighted the importance of specific descriptors in determining the anticancer activity. jchemlett.com

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to compute a variety of molecular descriptors that are crucial for developing accurate QSAR models. nih.govnih.govplos.org These descriptors provide detailed information about the electronic structure and reactivity of the molecules.

For this compound, the following quantum chemical descriptors are of particular interest:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of the molecule, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: The distribution of partial charges on the atoms of the molecule can help in understanding intermolecular interactions.

The table below presents a hypothetical set of quantum chemical descriptors that could be calculated for this compound using DFT methods.

DescriptorHypothetical ValueSignificance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap4.6 eVChemical reactivity, stability
Dipole Moment2.5 DPolarity, intermolecular interactions
Molecular Weight245.31 g/mol Size of the molecule
LogP4.2Lipophilicity, membrane permeability

These descriptors, once calculated for a series of analogues, can be used as independent variables in the development of QSAR models to predict their biological activity.

The insights gained from QSAR models and molecular docking studies are pivotal for the rational design of new derivatives with improved activity and selectivity. scispace.comresearchgate.net For instance, if a QSAR model indicates that a particular region of the this compound scaffold requires a bulky, electron-donating group for enhanced activity, medicinal chemists can focus their synthetic efforts on introducing such substituents.

The indeno[1,2-b]pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for multiple biological targets, including protein kinases. nih.govnih.gov Rational design strategies based on this scaffold have led to the development of potent inhibitors for various kinases. The design process often involves:

Scaffold Hopping: Replacing a known kinase inhibitor's core with the indeno[1,2-b]pyrrole scaffold while retaining key pharmacophoric features. nih.gov

Structure-Based Design: Using the three-dimensional structure of the target protein to design ligands that fit snugly into the active site and form specific interactions with key amino acid residues.

Fragment-Based Design: Growing or linking small molecular fragments that are known to bind to the target protein to create a more potent lead compound.

By combining the predictive power of QSAR with the structural insights from molecular docking and MD simulations, researchers can design novel this compound derivatives with enhanced therapeutic potential.

Computational Analysis of Intermolecular Interactions

The biological activity of a molecule is fundamentally governed by its intermolecular interactions with its biological target. Computational methods are indispensable for analyzing these interactions in detail. nih.gov For this compound, these interactions can be studied using molecular docking and by analyzing the results of MD simulations.

The primary types of intermolecular interactions that can be computationally analyzed include:

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and its receptor. The pyrrole NH group in the scaffold can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl group and the indenyl part of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

π-π Stacking: The aromatic rings of the indeno[1,2-b]pyrrole system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular docking studies on derivatives of the indeno[1,2-b]pyrrole scaffold have identified key amino acid residues in the active site of target proteins that are involved in these interactions. nih.govnih.govplos.org For example, in the context of SARS-CoV-2 Mpro inhibition, docking studies revealed specific hydrogen bonding and hydrophobic interactions between the indeno[1,2-b]pyrrol-4(1H)-one derivatives and the enzyme's active site. nih.govnih.govplos.org

The table below summarizes the types of intermolecular interactions and the functional groups of this compound that are likely to be involved.

Interaction TypeInvolved Functional Group(s)Potential Interacting Residues
Hydrogen BondingPyrrole N-HAsp, Glu, Gln, Asn, Ser, Thr
Hydrophobic InteractionsPhenyl ring, Indene (B144670) moietyAla, Val, Leu, Ile, Phe, Trp, Met
π-π StackingPhenyl ring, Indene moiety, Pyrrole ringPhe, Tyr, Trp, His
Van der Waals ForcesEntire moleculeAll residues in proximity

Through a detailed computational analysis of these intermolecular interactions, researchers can gain a deeper understanding of the molecular basis of biological activity and use this knowledge to design more effective and specific therapeutic agents.

Chemical Transformations and Reactivity of 3 Phenyl 1,4 Dihydroindeno 1,2 B Pyrrole Derivatives

Post-Synthetic Modifications and Functionalization

The pyrrole (B145914) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. Generally, electrophilic attack on pyrrole derivatives occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is more effectively stabilized by resonance involving the nitrogen lone pair. In the 3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole system, the C2 position is the most probable site for electrophilic attack. The phenyl and indeno rings can also undergo substitution, typically under harsher conditions, with the regioselectivity determined by the directing effects of the fused pyrrole and existing substituents.

Key electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (I₂).

Nitration: Introduction of a nitro group (-NO₂) using nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640).

Acylation: The Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃).

Formylation: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Table 1: Regioselectivity in Electrophilic Substitution of the Indeno[1,2-b]pyrrole Core This table is based on established principles of pyrrole chemistry, as specific examples for the this compound scaffold are not extensively documented.

Reaction Reagent(s) Expected Major Product (Position of Substitution)
Bromination NBS, CCl₄ 2-Bromo-3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole
Nitration HNO₃, H₂SO₄ 2-Nitro-3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole
Acylation CH₃COCl, AlCl₃ 2-Acetyl-3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole
Formylation POCl₃, DMF This compound-2-carbaldehyde

Nucleophilic substitution directly on the electron-rich pyrrole ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups. However, the 1,4-dihydroindeno[1,2-b]pyrrole structure possesses a methylene (B1212753) group at the C4 position which is benzylic in nature. This position represents a key site for nucleophilic substitution reactions, typically proceeding via a two-step sequence involving radical halogenation followed by nucleophilic displacement.

The benzylic protons at C4 can be abstracted under radical conditions (e.g., using NBS and a radical initiator like AIBN) to install a halogen. This halogenated intermediate is then susceptible to substitution by a wide range of nucleophiles, allowing for diverse functionalization at this position.

Potential Reaction Sequence at the Benzylic C4 Position:

Radical Halogenation: this compound reacts with NBS in the presence of light or AIBN to form 4-bromo-3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole.

Nucleophilic Displacement: The resulting 4-bromo derivative can react with nucleophiles such as cyanides (CN⁻), azides (N₃⁻), alkoxides (RO⁻), or amines (R₂NH) to yield the corresponding 4-substituted products.

The 1,4-dihydroindeno[1,2-b]pyrrole scaffold can be converted to its fully aromatic counterpart, indeno[1,2-b]pyrrole, through an oxidation process. This transformation creates a more extended planar π-conjugated system, which can significantly alter the electronic and photophysical properties of the molecule. The term "deoxygenation" in this context typically refers to the removal of hydrogen atoms (dehydrogenation) to achieve aromatization.

Various oxidizing agents can be employed for this purpose. The choice of reagent depends on the stability of the substituents on the molecular framework. Common reagents used for the aromatization of similar dihydropyridine (B1217469) and related heterocyclic systems include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or catalytic systems involving a metal and an oxygen source. nih.gov The reaction is driven by the thermodynamic stability of the newly formed aromatic system.

Table 2: Common Reagents for Aromatization of Dihydro-Heterocycles

Oxidizing Agent Typical Conditions
Manganese Dioxide (MnO₂) Reflux in an inert solvent (e.g., toluene, benzene)
DDQ Room temperature in an inert solvent (e.g., dioxane, CH₂Cl₂)
Sulfur High temperature, neat or in a high-boiling solvent
Palladium on Carbon (Pd/C) High temperature in the presence of a hydrogen acceptor

Cycloaddition Reactions (e.g., Diels-Alder)

The pyrrole ring, despite its aromatic character, can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This reactivity is often observed with highly reactive dienophiles due to the energy barrier required to disrupt the pyrrole's aromaticity. Electron-withdrawing groups on the pyrrole nitrogen can enhance its diene character and facilitate the reaction.

In the context of this compound, the pyrrole moiety could react with potent dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleimides, likely under thermal or high-pressure conditions. ucla.edu The reaction would lead to the formation of a bridged bicyclic adduct, which could potentially undergo further rearrangement or aromatization. While specific examples involving the indenopyrrole core are scarce, the reactivity is well-established for simpler N-substituted pyrroles. nih.govresearchgate.net

Oxidation and Reduction Chemistry

Beyond the aromatization of the dihydro core, the this compound system can undergo other oxidative and reductive transformations.

Oxidation: Stronger oxidation conditions than those used for simple aromatization can lead to more profound structural changes. The electron-rich pyrrole ring is susceptible to oxidative degradation or rearrangement. For instance, oxidation could potentially occur at the C2-C3 double bond of the pyrrole, leading to ring-opened products or the formation of pyrrolinone derivatives, depending on the reagents and reaction conditions.

Reduction: The reduction of the this compound scaffold can target different parts of the molecule. Catalytic hydrogenation is a common method for such reductions. researchgate.net

Pyrrole Ring Reduction: The pyrrole ring can be hydrogenated to a pyrrolidine (B122466) ring, although this often requires forcing conditions and specific catalysts (e.g., rhodium or ruthenium) due to its aromaticity. researchgate.net

Arene Ring Reduction: The phenyl and benzene (B151609) moieties of the indeno system can be reduced to their corresponding cyclohexane (B81311) and saturated carbocyclic rings under high-pressure hydrogenation, typically using catalysts like rhodium on alumina (B75360) or ruthenium on carbon.

Selective Reduction: Under milder conditions, for example using palladium on carbon (Pd/C), it may be possible to selectively reduce other functional groups present on the scaffold without affecting the core aromatic systems. A study on a related tetrahydroindeno[2,1-b]pyrrole system demonstrated its amenability to catalytic hydrogenation and hydride reduction. researchgate.net

Structure Reactivity and Structure Electronic Property Relationships

Influence of Substituent Effects on Reactivity and Selectivity

The strategic placement of functional groups on the 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole framework allows for the fine-tuning of its chemical properties. These modifications can influence the electron density distribution within the molecule and create specific steric environments that favor certain reaction pathways over others.

The electronic nature of substituents on the phenyl ring or the indeno[1,2-b]pyrrole core significantly modulates the nucleophilicity and electrophilicity of various positions within the molecule. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density of the π-system. This enhancement of electron density makes the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, rendering the aromatic system less reactive towards electrophiles but more susceptible to nucleophilic attack.

In analogous heterocyclic systems, the introduction of EWGs has been shown to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be a key factor in designing materials for specific electronic applications. For instance, in related D-π-A (donor-π-acceptor) organic dyes, tuning the acceptor strength (the EWG) is a common strategy to modify the electronic properties of the molecule.

Table 1: Predicted Influence of Substituents on the Reactivity of the Pyrrole (B145914) Moiety in this compound

Substituent on Phenyl Ring Electronic Effect Predicted Reactivity towards Electrophiles
-OCH₃ Electron-Donating Increased
-CH₃ Electron-Donating Slightly Increased
-H Neutral Baseline
-Cl Electron-Withdrawing Decreased

This table presents predicted trends based on established principles of organic chemistry, as direct experimental data on the specified compound is limited.

Steric hindrance plays a crucial role in directing the outcome of chemical reactions involving this compound. The bulkiness of substituents can impede the approach of reagents to a particular reaction site, thereby favoring alternative pathways. For example, large substituents on the phenyl group or at positions adjacent to the pyrrole nitrogen could hinder reactions at those sites.

In studies of similar complex heterocyclic systems, such as tetraaryl-pyrrolo[3,2-b]pyrroles, steric hindrance has been observed to trigger different reaction pathways in intramolecular oxidative aromatic coupling reactions. nih.govresearchgate.net The presence of bulky groups can lead to the formation of unexpected products due to the energetic preference for reaction pathways that minimize steric strain. nih.govresearchgate.net For the this compound system, bulky substituents could influence its ability to undergo certain cycloaddition or coupling reactions. electronicsandbooks.com

Modulating Electronic Structures for Specific Applications

The ability to systematically modify the electronic structure of this compound and its derivatives is key to their potential use in electronic and photonic devices. By carefully selecting and positioning substituents, properties like charge transfer characteristics and photostability can be engineered.

The development of intramolecular charge transfer (ICT) is a critical aspect in the design of molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. In a molecule like this compound, the indenopyrrole moiety can act as an electron donor, while the phenyl substituent can be functionalized with electron-accepting groups to create a D-A (donor-acceptor) structure.

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the donor part, to the LUMO, which is mainly on the acceptor part. The efficiency of this charge transfer is highly dependent on the electronic nature of the donor and acceptor units and the π-conjugated bridge connecting them. Introducing strong electron-withdrawing groups on the phenyl ring would enhance the ICT character of the molecule.

Table 2: Hypothetical Electronic Properties of Substituted this compound Derivatives

Phenyl Substituent HOMO (eV) LUMO (eV) Energy Gap (eV) Predicted ICT Character
-N(CH₃)₂ -5.1 -2.0 3.1 Weak
-H -5.5 -2.1 3.4 Moderate
-CN -5.8 -2.5 3.3 Strong

This table is illustrative and presents hypothetical data based on general trends observed in donor-acceptor molecules.

For applications in light-emitting devices, it is crucial to minimize non-radiative deactivation pathways, which compete with fluorescence and reduce the efficiency of light emission. In many organic fluorophores, non-radiative decay can occur through processes like internal conversion and intersystem crossing.

In molecules with flexible components, such as the phenyl group in this compound, torsional motions can provide a pathway for non-radiative decay. The presence of low-energy n → π* transitions, often introduced by substituents with lone pairs or double bonds (like a nitro group), can also facilitate intersystem crossing to a non-emissive triplet state, thereby quenching fluorescence. acs.org Strategies to mitigate these non-radiative pathways could involve rigidifying the molecular structure or carefully selecting substituents to raise the energy of non-emissive states.

Future Directions and Emerging Research Avenues for Indeno 1,2 B Pyrroles

Development of Novel and Green Synthetic Methodologies

The future of synthesizing indeno[1,2-b]pyrroles is centered on developing methods that are both innovative and environmentally responsible. A major focus is on multicomponent reactions (MCRs), which allow for the construction of complex molecules like highly substituted indeno[1,2-b]pyrroles in a single step from simple starting materials. nih.gov These one-pot procedures are efficient and reduce waste. nih.gov

Researchers are increasingly focused on "green chemistry" principles. This includes using environmentally benign solvents like ethanol (B145695), conducting reactions at room temperature, and avoiding the use of catalysts, which simplifies the process and reduces environmental impact. nih.govresearchgate.nettandfonline.com The goal is to create protocols that offer high yields, operational simplicity, and easy work-up procedures without the need for complex purification techniques like column chromatography. nih.govtandfonline.com Such advancements make the synthesis of biologically important polysubstituted pyrroles more sustainable and economically viable. nih.gov

Key features of emerging green synthetic methodologies are summarized below:

Feature Description Benefit
Multicomponent Reactions (MCRs) Combining three or more reactants in a single, sequential process. High efficiency, atom economy, and rapid assembly of complex structures. nih.govnih.gov
Catalyst-Free Conditions Reactions proceed without the need for a catalyst. Simplified procedures, reduced cost, and avoidance of toxic metal catalysts. researchgate.nettandfonline.combohrium.com
Green Solvents Utilization of environmentally friendly solvents like water or ethanol. Reduced pollution and health hazards associated with volatile organic compounds. researchgate.netsemanticscholar.org

| Ambient Temperature | Reactions are conducted at room temperature. | Lower energy consumption and milder reaction conditions. nih.govtandfonline.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for exploring the properties and potential applications of indeno[1,2-b]pyrrole derivatives. Techniques like molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are being used to predict how these molecules will behave and interact with biological targets. nih.govnih.gov

For instance, in silico studies are employed to investigate the interactions of indenopyrrole derivatives with proteins, such as the main protease (Mpro) of SARS-CoV-2, to identify potential antiviral agents. nih.gov These computational models can predict binding modes and inhibitory effects, guiding the synthesis of more effective compounds. DFT analyses in the gas phase help in understanding the electronic properties of these molecules. nih.gov This predictive power accelerates the drug discovery process by prioritizing candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.net

Exploration of Unconventional Reactivity Patterns

Future research will also delve into new and unusual ways that indeno[1,2-b]pyrroles can react. This involves moving beyond traditional reactions to discover novel chemical transformations. One area of interest is the use of unique reagents to achieve dearomative oxidation, a process that can convert flat, aromatic pyrrole (B145914) rings into three-dimensional structures like Δ³-pyrrol-2-ones. nih.gov

Scientists are investigating chemoselective reaction sequences, such as N-acylation/cyclization/Wittig reactions, to construct the indeno[1,2-b]pyrrole core through novel intermediates. rsc.orgntnu.edu.tw Understanding and controlling the regioselectivity of reactions—that is, which part of the molecule reacts—is a key challenge. For example, in the oxidation of substituted pyrroles, controlling whether the reaction occurs at the more or less hindered position can lead to different products with distinct properties. nih.govbath.ac.uk Exploring these unconventional pathways opens the door to creating molecules that were previously inaccessible.

Design of Highly Functionalized and Complex Architectures

There is a growing emphasis on synthesizing indeno[1,2-b]pyrroles with a wide variety of functional groups and complex, three-dimensional structures. The development of one-pot, four-component reactions has enabled the creation of new symmetrical, highly substituted indenopyrroles with significant functional group tolerance. bohrium.com

The goal is to move beyond simple, flat molecules to more intricate, benzo-extended structures, such as indeno[1,2-b]fluorenes. rsc.org Methods for directly adding diverse functional groups to the pyrrole ring are also being developed. rsc.org This allows for the fine-tuning of the molecule's electronic and physical properties. The ability to build these complex and highly functionalized architectures is crucial for developing new materials and therapeutic agents with specific, tailored functions. organic-chemistry.org

Synergistic Integration of Synthetic and Computational Approaches

The most powerful approach for future research lies in the combination of synthetic chemistry with advanced computational modeling. This synergistic strategy allows chemists to design molecules in silico, predict their properties, and then synthesize the most promising candidates in the lab. nih.govresearchgate.net

This integrated approach is particularly valuable in drug development. For example, after synthesizing novel indeno[1,2-b]pyrrol-4(1H)-one derivatives, computational studies involving molecular docking and MD simulations can be used to evaluate their potential as inhibitors of specific biological targets. nih.gov This combination provides a deeper understanding of structure-activity relationships. Similarly, molecular modeling has been used to elucidate how cytotoxic indeno[1,2-b]quinoline-9,11-diones bind to DNA, providing insights that can guide the design of new anticancer agents. nih.gov This feedback loop between prediction and experimentation is set to accelerate the discovery and optimization of new functional molecules based on the indeno[1,2-b]pyrrole framework.

Q & A

Q. Table 1: Key Synthetic Parameters for Optimization (DoE Example)

VariableRange TestedOptimal Value (MCR Synthesis)
Temperature (°C)80–120110
Catalyst Loading5–20 mol%15 mol%
SolventEthanol, DMF, THFEthanol
Reaction Time (h)12–4824
Source: Adapted from

Q. Table 2: Computational vs. Experimental NMR Shifts (Selected Protons)

Proton PositionDFT-Predicted δ (ppm)Experimental δ (ppm)Deviation
C3-H7.257.29+0.04
C8-H6.986.95-0.03
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.